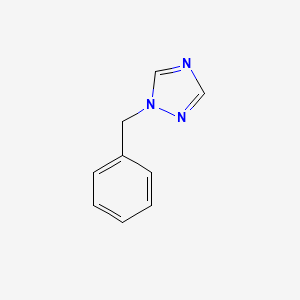

1-Benzyl-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-4-9(5-3-1)6-12-8-10-7-11-12/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWQEHYYXTVKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209692 | |

| Record name | 1H-1,2,4-Triazole, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6085-94-5 | |

| Record name | 1-(Phenylmethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6085-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 1-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-1,2,4-triazole synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-1,2,4-triazole

Abstract

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The attachment of a benzyl group at the N1 position often enhances lipophilicity and modulates biological activity, making this compound a key building block in drug discovery. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and the rationale behind procedural choices. We will dissect the most direct method—N-alkylation of 1,2,4-triazole—and contrast it with classical ring-forming strategies such as the Einhorn-Brunner and Pellizzari reactions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of these critical synthetic transformations.

The Predominant Synthetic Pathway: Direct N-Alkylation

The most straightforward and widely employed method for synthesizing this compound is the direct alkylation of the parent 1,2,4-triazole heterocycle with a suitable benzylating agent, typically benzyl bromide or benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism.

Mechanism of N-Alkylation

The core of the mechanism involves two principal steps:

-

Deprotonation: The 1,2,4-triazole ring possesses two tautomeric forms, 1H- and 4H-, with the 1H-tautomer being more stable.[3][4] The N-H proton is acidic and can be removed by a base to generate a resonance-stabilized triazolate anion.

-

Nucleophilic Attack: The resulting triazolate anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This displaces the halide leaving group and forms the new N-C bond.

A critical aspect of this synthesis is regioselectivity . The triazolate anion has nucleophilic character at both the N1 and N4 positions. Consequently, the reaction can yield a mixture of this compound and 4-benzyl-1,2,4-triazole.[5][6] The ratio of these isomers is influenced by factors such as the choice of base, solvent, and reaction temperature. However, studies have shown that using a mild, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) consistently favors the formation of the 1-substituted isomer, often in a 90:10 ratio or greater.[5][6]

The Pellizzari Reaction

First reported in 1911, the Pellizzari reaction involves the thermal condensation of an amide with an acylhydrazide to form a 1,2,4-triazole. [1][7]This method typically requires high temperatures (often >200°C) and can result in lower yields. [1][7]However, modern adaptations using microwave irradiation have significantly improved efficiency, reducing reaction times from hours to minutes and increasing yields. [1][8] Mechanism Overview: The mechanism starts with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the amide's carbonyl carbon. [9]A subsequent intramolecular cyclization and two dehydration steps form the stable aromatic 1,2,4-triazole ring. [7]While powerful for creating symmetrically substituted triazoles (e.g., 3,5-diphenyl-1,2,4-triazole from benzamide and benzoylhydrazide), its application for the direct synthesis of this compound is less common and can lead to isomeric mixtures if not carefully designed. [9]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors like starting material availability, desired substitution pattern, scalability, and required isomeric purity.

| Method | Starting Materials | Typical Conditions | Key Advantages | Key Disadvantages |

| N-Alkylation | 1,2,4-Triazole, Benzyl Halide | Base (DBU, NaH, K₂CO₃), Solvent (THF, DMF), Room Temp to Mild Heat | High yield, simple procedure, readily available starting materials. [6] | Potential for isomeric mixtures (N1 vs. N4 alkylation). [5] |

| Einhorn-Brunner | Diacylamine, Benzylhydrazine | Acid catalyst, Reflux | Good for specific substitution patterns, predictable regioselectivity. [2][10] | Requires synthesis of specific hydrazine and imide precursors. [11] |

| Pellizzari | Amide, Acylhydrazide | High temperature (>200°C) or Microwave Irradiation | Direct route to the triazole core. [1] | Harsh conditions (traditional), low yields, potential for side products. [7][9] |

| Modern Methods | Varies (e.g., Anilines, Nitriles, Amidines) | Often catalyst-driven (e.g., Cu), one-pot procedures | High efficiency, novel bond formations, access to diverse structures. [12][13][14] | Catalyst may be expensive or require specific handling. |

Field-Proven Experimental Protocol: N-Alkylation of 1,2,4-Triazole

This protocol details a reliable and high-yielding synthesis of this compound, emphasizing the rationale behind each step to ensure a self-validating and reproducible workflow.

Objective: To synthesize this compound with high regioselectivity for the N1 isomer.

Materials:

-

1,2,4-Triazole (1.0 eq)

-

Benzyl Bromide (1.05 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (1.0 eq) and anhydrous THF. Stir until the solid is fully dissolved.

-

Rationale: An inert atmosphere (nitrogen) prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can react with the base and potentially hydrolyze the benzyl bromide.

-

-

Base Addition:

-

Cool the solution to 0°C using an ice bath. Slowly add DBU (1.1 eq) dropwise over 5 minutes. Stir the mixture at 0°C for 20-30 minutes.

-

Rationale: DBU is a strong, non-nucleophilic base ideal for deprotonating the triazole without competing in the subsequent alkylation reaction. [6]Cooling the reaction controls the exothermic deprotonation step and maintains selectivity.

-

-

Alkylation:

-

While maintaining the temperature at 0°C, add benzyl bromide (1.05 eq) dropwise.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Rationale: A slight excess of the alkylating agent ensures complete consumption of the triazolate anion. The reaction is run overnight to ensure it proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Rationale: The NaHCO₃ wash neutralizes the DBU hydrobromide salt formed during the reaction. Ethyl acetate is a suitable solvent for extracting the product. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing all water is essential before solvent evaporation to obtain a clean crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Rationale: While the reaction is highly regioselective, chromatography is necessary to separate the desired 1-benzyl isomer from the minor 4-benzyl isomer and any unreacted starting materials, yielding the final product with high purity. [6]

-

Conclusion

The synthesis of this compound is a fundamental transformation in medicinal and materials chemistry. While classical ring-forming reactions like the Einhorn-Brunner and Pellizzari methods offer valuable pathways to substituted triazoles, the direct N-alkylation of 1,2,4-triazole remains the most efficient and practical approach for this specific target. By carefully selecting the base and reaction conditions, the challenge of regioselectivity can be effectively managed, leading to a high yield of the desired N1-benzylated product. Understanding the causality behind each mechanistic step and experimental choice, as detailed in this guide, is paramount for achieving reproducible and successful outcomes in the laboratory.

References

- Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa_OcwS-PoT7aH4uVDb9ak1sygg3nRnfG7dYg7UMAkvkh2faRyxXbaJDx5DzZbRmAAPysfeisrB5YJNbHa2SoTg-162n03av-Ta_DY62qhRwXKKiMZyTCWh84B7o2jy2CMAuPnUBfc-Tn817BWOiriWS-PlX1LN0_vF2qDMNJtQhtytoHAF6N0vGD9Xbk2nyrlJwd0wGjsOZLwOTgQ5hJvcfyrOxbjbnI-4Try-Q==]

- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe__yWzN7-NVbT_VOTrAbomLYzHKVDdhQv0cfETQd8pWzba_pgZJc9YpK3GA00cTEfls2MkQbvvNLB3tar2imGSTkbKmMXtnRZx_z2Pa-1Hf_Bxv2TZpzC2L6_7JrsIZ0UuZRUJn8ASnD6ikGRkI3lnMEUikCxoKPozyN3BVwAcNp5mqbA8fxku519aHxpneaZi05dL198EgTFVHqllNNzOiGZwu4rdBOaxsG7_wgjeWADcm71-vjSgTGPnZRF5UZ5r7JbOLpOs_AcnTg=]

- A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU-duveyiyR21caixGuaSD3bng7xTtp3PpDEeEWQ9ArUeuAFnpKHkPjbnH4UR_ngS0uWQ4IL7Brglh_M5yMzrf7MgqNNUWGCNDaizQ4ScaaItFSauWenSerlsvH7Kbzx7G0IF9plCOjsXas7Xk5Va-xEXf5UB1HTzu5TVeaO1tBI1VxoafuRY0TMTVm-gAHJWChcGpzQ==]

- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCHx1-dTey6HwtR1mm-CjWwXYpNI3oiQ1j2lP-I4wSoxPtZEaYj9taSNav6Tcof-VqP7mCtKcmmVPPlXQQYmI2CqGDlbGfrlZGKlQOMISuMJxLunv5R5oxbl_kHdyLalBKCXEh5Nz3Jt8Gl9gVxHa7I8CCHhUu6VxruXKhPzSD4rnnOX4JdMykXRbvvsKF3Ee7_zh3vbkzT2Nc__SFQA==]

- Einhorn–Brunner reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Einhorn%E2%80%93Brunner_reaction]

- Pellizzari reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pellizzari_reaction]

- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF14LwdtvBUDM8Gei_iIYqPVTjEtMjfFzkRSSs5WgJqLYW78Z_PMF8rtwvmmVzxpTeUX_8nUQiTKXGfJqYKvymfmIqLdvn_CShE80UD0Hm-QoqplB2EySCsuALYHMcGuxXA1zYE3SY-J4HUxFb5CacYPTqejmyKaWInrInHU6lgYNF02iLMS7UWrFCgT_JjjzX4B4R6c9wt9zP05xZwwlvF3WEkA==]

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. [URL: https://www.jsmpm.com/index.php/jsmpm/article/view/108]

- Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol401672g]

- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.

- Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/0030494021000014923]

- Einhorn-Brunner Reaction. Merck Index. [URL: https://www.rsc.org/merck-index/monograph/m2854/einhorn-brunner%20reaction]

- synthesis of 1,2,4 triazole compounds. ISRES Publishing. [URL: https://www.isres.org/chemistry-of-1-2-4-triazoles-in-current-science.html]

- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/triazoles/1H-1,2,4-triazoles.shtm]

- Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives. Benchchem. [URL: https://www.benchchem.

- Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. [URL: https://www.slideshare.

- An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [URL: https://www.researchgate.

- An investigation into the alkylation of 1,2,4-triazole. ElectronicsAndBooks. [URL: https://electronicsandbooks.

- One-Pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8184640/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 12. isres.org [isres.org]

- 13. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 14. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1,2,4-triazole

To researchers, scientists, and drug development professionals, the 1,2,4-triazole nucleus is a privileged scaffold of immense interest. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone in medicinal chemistry.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a vast spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

This guide focuses on a specific, yet foundational, derivative: This compound . Understanding the core physicochemical properties of this molecule is paramount for its effective use in synthesis, as a building block for more complex analogues, and for interpreting its behavior in biological systems. Here, we move beyond a simple data sheet to provide a comprehensive analysis, explaining the causality behind experimental choices and grounding our findings in authoritative protocols.

Synthesis and Purification: Establishing a Foundational Protocol

The synthesis of 1-benzyl-1,2,4-triazoles is typically achieved through the alkylation of the parent 1,2,4-triazole ring. A common and effective method involves the reaction of 1H-1,2,4-triazole with a benzyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-alkylation of heterocyclic compounds.[6]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-1,2,4-triazole (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

-

Reagent Addition: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature. The causality here is crucial: dropwise addition helps to control any potential exotherm from the alkylation reaction.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C for ACN) for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting triazole.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is redissolved in a water-immiscible organic solvent like ethyl acetate and washed sequentially with a 5% sodium bicarbonate solution (to remove any unreacted acidic starting material) and brine. This washing sequence is a self-validating system to ensure the purity of the organic layer.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a pure solid.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Characterization is the cornerstone of chemical synthesis, confirming the identity and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl and triazole protons. The benzylic protons (CH₂) typically appear as a singlet around 5.4 ppm. The aromatic protons of the benzyl group will appear as a multiplet in the 7.2-7.4 ppm region. The two protons on the triazole ring will appear as distinct singlets, typically downfield due to the electron-withdrawing nature of the ring nitrogens.

-

¹³C NMR: The carbon NMR will show characteristic signals for the benzylic carbon, the aromatic carbons of the benzyl group, and the two distinct carbons of the 1,2,4-triazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

~3100-3000 cm⁻¹: Aromatic and vinyl C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and triazole rings.

-

~1220 cm⁻¹: N-N=N stretching, characteristic of some triazole systems.[7]

-

~750-700 cm⁻¹: C-H out-of-plane bending for the monosubstituted benzyl ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₉H₉N₃), the expected molecular weight is approximately 159.19 g/mol .[8] The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 159 and a base peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺) formed after fragmentation.

| Spectroscopic Data Summary | |

| Technique | Expected Observations |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol [8] |

| ¹H NMR | Signals for benzylic (CH₂), aromatic (C₆H₅), and triazole (C₂H₂) protons. |

| ¹³C NMR | Signals for benzylic, aromatic, and triazole carbons. |

| IR Spectroscopy | Bands corresponding to C-H, C=N, C=C, and N-N stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 159; key fragment at m/z 91. |

X-ray Crystallography

The choice of solvent is the most critical factor, requiring a system where the compound is moderately soluble.[11]

-

Purity: Ensure the compound is highly pure (>98%), as impurities can inhibit crystal growth.

-

Solvent Selection: Screen various solvents. A good starting point is a solvent in which the compound is soluble when heated but sparingly soluble at room temperature.

-

Method 1: Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent (e.g., ethyl acetate, chloroform).[12] Filter the solution into a clean vial through a syringe filter to remove dust, which can act as unwanted nucleation sites.[11] Cover the vial with a cap containing a small pinhole and leave it undisturbed in a vibration-free location for several days.

-

Method 2: Solvent Diffusion: Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane). Place this vial inside a larger jar containing a "poor" solvent in which the compound is insoluble (e.g., hexane or pentane).[12] Seal the larger jar. The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the solubility and promote crystal growth.

Core Physicochemical Properties

These fundamental properties govern the compound's behavior in various physical and chemical systems.

| Property | Value | Significance |

| Melting Point | 49 °C[13] | A key indicator of purity. A sharp melting point suggests a pure compound. |

| Boiling Point | 115 °C[13] | Indicates the volatility of the compound. |

| Density | 1.13 ± 0.1 g/cm³ (Predicted)[13] | Relates mass to volume, useful in formulation and process chemistry. |

| pKa | 2.87 ± 0.10 (Predicted)[13] | Refers to the acidity of the conjugate acid (protonated triazole). This value indicates it is a weak base. The parent 1,2,4-triazole has a pKa of 2.19 for the protonated form and 10.26 for the neutral molecule.[14] |

| Appearance | Light brown to brown solid[13] | Basic physical observation. |

| Solubility | Soluble in water and ethanol.[15] | Informs choice of solvents for reactions, formulations, and biological assays. |

Thermal Stability Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding the stability of a compound at different temperatures.[1][16] This is especially important for drug development, where stability during storage and processing is essential.

Diagram: Physicochemical Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of a synthesized compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[17] It is an invaluable tool for determining the melting point with high precision and assessing the purity of a sample.[18][19]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.[20]

-

Instrument Setup: Place the pan in the DSC cell. An empty, sealed pan is used as a reference.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min. The nitrogen environment is inert and prevents oxidative degradation.

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the heat of fusion. A broad peak suggests the presence of impurities.[20][21]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and overall thermal stability of a compound.[2]

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) under a continuous flow of inert gas (e.g., nitrogen).

-

Data Analysis: The TGA curve plots mass percentage versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key measure of the compound's thermal stability. For many triazole derivatives, decomposition occurs at temperatures above 200 °C, indicating good thermal stability.[16][22]

Relevance in Drug Development

While this compound itself is a simple building block, its structural motifs are present in numerous pharmaceutically active agents. The benzyl group can engage in hydrophobic or π-stacking interactions within a biological target, while the triazole ring can act as a hydrogen bond acceptor or a metabolically stable linker. Studies on related 1-benzyl-1,2,3-triazole derivatives have shown weak to moderate antimicrobial activity, highlighting the potential of this chemical class.[23] The foundational data presented in this guide is therefore essential for any scientist looking to design, synthesize, and evaluate novel triazole-based therapeutic agents.

Conclusion

The comprehensive physicochemical characterization of this compound provides a critical dataset for researchers in chemistry and drug discovery. From its synthesis and structural elucidation to its thermal stability and core physical properties, each piece of data serves as a foundational pillar for future innovation. By employing the rigorous, self-validating protocols described herein, scientists can ensure the quality and reproducibility of their work, accelerating the journey from a simple molecule to a potentially life-saving therapeutic.

References

- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry.

- ChemicalBook. (n.d.). This compound CAS#: 6085-94-5.

- D'Amelia, R., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- Shared Materials Instrumentation Facility, Duke University. (n.d.). Differential Scanning Calorimeter.

- TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

- ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.

- Royal Society of Chemistry. (n.d.).

- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.

- Al-Ghamdi, M. A., Al-Omair, M. A., Al-Hazmi, G. A., & El-Metwaly, N. M. (2021). Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties. PMC - PubMed Central.

- Cheung, E. Y., Fujii, K., Guo, F., et al. (n.d.).

- Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).

- Royal Society of Chemistry. (n.d.).

- Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (n.d.).

- ResearchGate. (n.d.).

- Blake, A. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.

- Sarmiento-Sánchez, J. I., Ochoa-Terán, A., et al. (n.d.). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. SciELO México.

- Wikipedia. (n.d.). X-ray crystallography.

- ResearchGate. (n.d.). Figure S8. IR (ATR) spectrum of 3-(1'-benzyl-1',2',3'-triazol-4'-yl)propan-1-ol (4a).

- Dinger, M. (2015). Crystal Growing Tips. University of Florida, Center for Xray Crystallography.

- ChemicalBook. (n.d.). This compound(6085-94-5) 1H NMR.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- ResearchGate. (n.d.). (PDF) 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.

- Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles.

- ResearchGate. (n.d.).

- Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences.

- Verma, A., Joshi, N., Singh, D., & Rawat, M. S. M. (2013). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.

- Al-Masoudi, N. A. L., Al-Salihi, R. J., & Al-Amiery, A. A. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Tiekink, E. R. T., Ali, M. A., & Ismail, R. (n.d.). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. CORE.

- Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir.

- PubChem. (n.d.). 1H-1,2,4-Triazole.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. scbt.com [scbt.com]

- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. How To [chem.rochester.edu]

- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 13. This compound CAS#: 6085-94-5 [m.chemicalbook.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 20. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 23. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]

The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of 1-Benzyl-1,2,4-triazole Derivatives

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the exploration of 1-Benzyl-1,2,4-triazole derivatives. It provides a comprehensive overview of the synthesis, biological activity screening methodologies, and structure-activity relationships of this promising class of heterocyclic compounds. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this document aims to empower researchers to design, execute, and interpret their investigations with confidence and precision.

The Architectural Blueprint: Synthesis of this compound Scaffolds

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, and the addition of a benzyl group at the N1 position often imparts significant biological activity. The synthetic routes to this compound derivatives are versatile, allowing for the introduction of a wide array of substituents, which is crucial for tuning their pharmacological profiles.

A common and effective strategy for the synthesis of the core structure involves a multi-step process, beginning with the conversion of a carboxylic acid to key intermediates.[1] This foundational approach allows for the systematic construction of the triazole ring. Further functionalization can be achieved through various reactions, such as the introduction of a chloroacetyl group followed by reaction with secondary amines to generate a library of diverse derivatives.[1] Another prominent method involves the reaction of 1-substituted benzyl-1H-1,2,3-triazole-4-carbohydrazides with isothiocyanates, followed by cyclization to yield the 1,2,4-triazole-3-thiol core, which can be further alkylated.[2]

The choice of synthetic route is dictated by the desired substitutions on the triazole and benzyl rings. For instance, microwave-assisted synthesis has emerged as an efficient method for the preparation of certain 1,2,3-triazole analogs, highlighting the continuous evolution of synthetic strategies.[3]

Unveiling the Pharmacological Potential: A Multi-faceted Screening Approach

The diverse biological activities exhibited by this compound derivatives necessitate a comprehensive screening cascade. This section details the experimental protocols for evaluating their antimicrobial, antifungal, anticancer, and antioxidant properties.

The War on Microbes: Antimicrobial and Antifungal Activity Screening

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents.[4] Their mechanism of action, particularly in fungi, often involves the inhibition of cytochrome P450 enzymes, such as 14α-demethylase, which is crucial for ergosterol biosynthesis. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and impairs fungal cell membrane integrity.

Caption: Workflow for antimicrobial and antifungal activity screening.

This method provides a preliminary qualitative assessment of antimicrobial activity.

-

Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

-

Disc Application: Sterilize paper discs (5-6 mm in diameter) and impregnate them with a known concentration of the test compound solution.

-

Placement and Incubation: Place the impregnated discs on the inoculated agar surface. Include positive control (standard antibiotic/antifungal) and negative control (solvent) discs. Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-48 hours.[3]

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.

-

Preparation of Test Plates: In a 96-well microtiter plate, add a specific volume of sterile broth (e.g., Mueller-Hinton Broth or RPMI-1640 for fungi) to each well.

-

Serial Dilution: Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include wells for a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5] This can be assessed visually or by measuring absorbance using a microplate reader.

| Representative Antimicrobial/Antifungal Activity of this compound Derivatives | | :--- | :--- | :--- | :--- | | Compound Type | Organism | Activity | Reference | | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol | Staphylococcus aureus | Moderate Inhibition (50-200 µg/mL) |[6] | | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Escherichia coli, Salmonella enterica | Moderate Inhibition |[6] | | Fused 1,2,4-triazolo[3,4-b][7]thiadiazines | E. coli, P. aeruginosa | Excellent (MIC: 3.125 µg/mL) |[4] | | Clinafloxacin-triazole hybrids | Various bacteria and fungi | Potent (MIC: 0.25–2 μg/mL) |[4] | | 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Eight human pathogenic fungi | Significant antifungal activity |[8] |

The Fight Against Cancer: Antiproliferative Activity Screening

The 1,2,4-triazole nucleus is a key feature in several established anticancer drugs, such as Letrozole and Anastrozole, which are aromatase inhibitors used in breast cancer therapy.[9] The antiproliferative activity of novel this compound derivatives is a critical area of investigation.

Caption: Workflow for in vitro anticancer activity screening.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[9]

| Representative Anticancer Activity of this compound Derivatives | | :--- | :--- | :--- | :--- | | Compound Type | Cell Line | Activity (IC50) | Reference | | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (7d, 7e) | HeLa | < 12 µM |[9] | | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones (10a, 10d) | HeLa | 5.6 µM and 9.8 µM, respectively |[9] | | 1,2,4-Triazole-derived Schiff bases | Breast cancer cell lines | Cytotoxic activity |[10] | | Fused acridines containing 1,2,4-triazole | Lung, breast, melanoma, colon cancers | Anticancer activities |[10] |

Combating Oxidative Stress: Antioxidant Activity Screening

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases.[11] The ability of this compound derivatives to scavenge free radicals is a key indicator of their therapeutic potential.

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing its purple color to fade.

-

Reagent Preparation: Prepare a methanolic solution of DPPH.

-

Reaction Mixture: Mix various concentrations of the test compounds with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[6][12]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. A standard antioxidant like ascorbic acid or Trolox is used as a positive control.[11]

| Representative Antioxidant Activity of 1,2,4-triazole Derivatives | | :--- | :--- | :--- | | Compound Type | Assay | Activity | Reference | | Phenol and pyridine substituted 1,2,4-triazoles | Various antioxidant assays | Good antioxidant agents |[7] | | 1,2,4-triazole-3-thiones | DPPH assay | Good inhibitory effect |[7] | | 1,2,4-triazole with alkoxy moiety (Compound 9b) | DPPH radical scavenging | 49.4% scavenging rate at 10 µM |[11] | | Aminophenol derivatives of 1-benzyl-1,2,3-triazole | DPPH scavenging | Highest scavenging activity in the series |[6] |

Decoding the Blueprint: Structure-Activity Relationship (SAR)

The systematic evaluation of a library of this compound derivatives allows for the elucidation of structure-activity relationships (SAR), providing critical insights for the rational design of more potent and selective compounds.

For antifungal activity , the nature and position of substituents on the benzyl ring and other parts of the molecule are crucial. For example, quantitative structure-activity relationship (QSAR) studies have shown that the introduction of electron-withdrawing groups can be favorable for the activity of 1,2,4-triazole derivatives.[13]

In the context of anticancer activity , for a series of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones, the substitution pattern on the phenyl rings significantly influenced cytotoxicity against HeLa cells, with the order of activity being H > 4-Br > 2,4-di-Cl > 4-Cl.[9] This suggests that both electronic and steric factors play a vital role. The design of many anticancer triazoles is based on their ability to act as aromatase inhibitors, where the nitrogen atoms of the triazole ring coordinate with the heme iron of the enzyme.[9]

For antioxidant activity , the presence of moieties capable of donating a hydrogen atom or an electron, such as phenolic hydroxyl groups or a thione group, often enhances the radical scavenging capacity.[7] For instance, 1,2,4-triazole-3-thiones generally show better antioxidant activity than their S-alkylated counterparts.[7]

Conclusion: Charting the Future of this compound Research

This guide provides a foundational framework for the systematic biological activity screening of this compound derivatives. The protocols and insights presented herein are intended to facilitate the discovery and development of novel therapeutic agents. The versatility of the 1,2,4-triazole scaffold, combined with the significant influence of the 1-benzyl substituent, ensures that this class of compounds will remain a fertile ground for medicinal chemistry research. By integrating rational design, robust synthetic strategies, and comprehensive biological evaluation, the scientific community can continue to unlock the full therapeutic potential of these remarkable molecules.

References

- ISRES. (n.d.). Antioxidant Properties of 1,2,4-Triazoles.

- IOP Publishing. (n.d.). Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives.

- Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.

- Unknown. (n.d.). Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety.

- Gerokonstantis, D. T., et al. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Molecules, 27(25), 8863.

- Unknown. (n.d.). Antimicrobial Screening of Some Newly Synthesized Triazoles.

- Abu-Orabi, S. T., et al. (n.d.). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction)*. Jordan Journal of Chemistry (JJC).

- TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.

- Unknown. (n.d.). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.

- ResearchGate. (n.d.). Graphical representation of the structure–activity relationship.

- Taylor & Francis Online. (n.d.). Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design.

- Holla, B. S., et al. (2001). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Farmaco, 56(8), 565-570.

- Unknown. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. Journal of the Iranian Chemical Society.

- Unknown. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-7.

- ResearchGate. (2025). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group.

- Unknown. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. PLoS ONE, 12(11), e0188783.

- Unknown. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity.

- Semantic Scholar. (n.d.). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group.

- Unknown. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 89.

- SciELO México. (n.d.). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole.

- Kumar, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105218.

- SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.

- ResearchGate. (n.d.). (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.

- ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.

- Unknown. (n.d.). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives.

Sources

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 3. chemistryjournal.net [chemistryjournal.net]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]

- 7. isres.org [isres.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 12. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

Topic: The 1-Benzyl-1,2,4-Triazole Core Structure: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-1,2,4-triazole core is a quintessential example of a privileged scaffold in modern medicinal chemistry. Its robust chemical nature, combined with its capacity for versatile three-dimensional space occupancy, allows it to interact with a wide array of biological targets. This guide provides a comprehensive analysis of the this compound core, detailing its structural significance, synthetic accessibility, diverse pharmacological applications, and the critical structure-activity relationships that drive its therapeutic potential. We will explore its role in clinically significant drugs and provide detailed protocols and conceptual diagrams to offer a complete resource for professionals in drug discovery and development.

The Architectural Significance of the this compound Core

The efficacy of the this compound moiety stems from a synergistic combination of its structural and electronic features. The 1,2,4-triazole ring is an aromatic heterocycle that is metabolically stable and acts as a bioisostere for amide and ester groups, enhancing drug-like properties such as hydrogen bonding capacity and solubility.[1] The benzyl group, attached at the N1 position, provides a crucial lipophilic anchor and a synthetically versatile point for modification. This specific linkage dictates the overall topology of the molecule, enabling precise orientation within a target's binding site. The combination of the planar triazole and the flexible benzyl group allows the scaffold to engage in a multitude of binding interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions, making it a highly adaptable pharmacophore.[1]

Foundational Synthetic Strategies

The construction of the this compound core is well-established, with several efficient synthetic routes available. The most direct method involves the N-alkylation of 1,2,4-triazole with a substituted benzyl halide. This reaction is typically performed in the presence of a base in a polar aprotic solvent. The regioselectivity of the benzylation is a critical consideration, but the N1-isomer is often the thermodynamically favored product.

Experimental Protocol: General Synthesis of a this compound Derivative

This protocol describes a standard procedure for the synthesis of the core structure, which can be adapted by using appropriately substituted starting materials.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

1H-1,2,4-triazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser

-

Separatory funnel, rotary evaporator, thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in DMF (20 mL).

-

Addition of Reagent: Stir the mixture at room temperature for 20 minutes. Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Visualization: Synthetic Workflow

Caption: A streamlined workflow for the synthesis of this compound.

A Scaffold of Diverse Biological Activity

The true significance of the this compound core is demonstrated by its integration into a multitude of therapeutic agents across different disease areas.[2]

Antifungal Agents

This is arguably the most successful application of the scaffold. Triazole antifungals like fluconazole and voriconazole, which contain this core structural element, are frontline treatments for systemic fungal infections.[1][3]

-

Mechanism of Action: These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the enzyme's active site, while the substituted benzyl moiety occupies a hydrophobic channel, leading to potent and selective inhibition. Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.

Visualization: Antifungal Mechanism of Action

Caption: Inhibition of fungal ergosterol synthesis by this compound drugs.

Other Therapeutic Applications

The scaffold's utility extends far beyond antifungals. Derivatives have shown significant promise in various other fields:

-

Anticancer: Compounds have been designed as anticancer agents, with some derivatives showing cytotoxic activity.[4][5]

-

Anti-inflammatory: The core is present in molecules designed to inhibit inflammatory pathways, such as COX-2.[6][7]

-

Antibacterial and Antitubercular: Various derivatives exhibit activity against a range of bacterial strains, including Mycobacterium tuberculosis.[8]

-

Antiviral: The scaffold is being explored for the development of antiviral agents.[2]

-

CNS Disorders: Novel 1-benzyl-1,2,4-triazoles have been synthesized and evaluated as cannabinoid receptor (CB1) ligands and adenosine receptor antagonists, indicating potential applications in neurological and psychiatric disorders.[9][10]

Structure-Activity Relationship (SAR) and Lead Optimization

Optimizing the therapeutic index of any drug candidate requires a deep understanding of its SAR. For the this compound core, activity and selectivity are heavily influenced by the substitution patterns on both the benzyl and triazole rings.

Table: Key SAR Insights

| Molecular Region | Substitution Effect | Rationale & Examples |

| Benzyl Ring (Positions 2, 4) | Electron-withdrawing groups (e.g., -F, -Cl) often enhance antifungal activity. | Halogen substitutions can improve binding affinity within the hydrophobic pocket of CYP51 and enhance metabolic stability. This is a key feature of fluconazole (2,4-difluorobenzyl).[1][3] |

| Triazole Ring (Positions 3, 5) | Introduction of various side chains modulates target selectivity and potency. | Adding groups can introduce new interaction points, improve physicochemical properties, or block metabolic sites. For example, in somatostatin receptor agonists, specific groups at the 5-position mimic key amino acid side chains.[11] |

| Linker to Benzyl Ring | Not typically modified, as the direct N-benzyl linkage is crucial for the activity of many classes. | The direct attachment provides the optimal distance and angle for interaction with target proteins like CYP51. |

| Overall Lipophilicity | Must be balanced to ensure both target affinity and favorable ADME properties. | Increasing lipophilicity can improve binding but may lead to poor solubility or off-target effects. Quantitative structure-activity relationship (QSAR) studies often correlate activity with logP.[12] |

Visualization: SAR Hotspots

Caption: Key regions for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

The this compound core is a time-tested, high-value scaffold in medicinal chemistry. Its synthetic tractability and proven ability to form the basis of successful drugs ensure its continued relevance. Future directions will likely involve its use in creating novel hybrid molecules, developing agents to overcome drug resistance, and exploring new therapeutic areas. The application of computational modeling and machine learning will further accelerate the design of next-generation therapeutics built upon this remarkable and privileged core structure.

References

-

Title: Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation Source: Hindawi URL: [Link]

-

Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction) Source: Jordan Journal of Chemistry URL: [Link]

-

Title: Graphical representation of the structure–activity relationship Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Journal of Chemistry and Technologies URL: [Link]

-

Title: Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity Source: MDPI URL: [Link]

-

Title: Synthesis of Novel 1,2,4-Triazole Derivatives of N-Benzyl-5-nitroisatin: Anticancer Activity, Anti-oxidant Activity, and Molecular Design Source: Taylor & Francis Online URL: [Link]

-

Title: Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole Source: SciELO México URL: [Link]

-

Title: Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives Source: Asian Journal of Chemistry URL: [Link]

-

Title: Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review Source: ResearchGate URL: [Link]

-

Title: Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review Source: Iraqi Journal of Pharmaceutical Sciences URL: [Link]

-

Title: An insight on medicinal attributes of 1,2,4-triazoles Source: NIH National Library of Medicine URL: [Link]

-

Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group Source: ResearchGate URL: [Link]

-

Title: A review on methods of synthesis of 1,2,4-triazole derivatives Source: SciSpace by Typeset URL: [Link]

-

Title: Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity Source: PubMed URL: [Link]

-

Title: A Comprehensive review on 1, 2,4 Triazole Source: International Journal of Scientific Research in Science and Technology URL: [Link]

-

Title: Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links Source: Al-Nahrain Journal of Science URL: [Link]

-

Title: Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article Source: Iraqi Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group Source: Semantic Scholar URL: [Link]

-

Title: Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists Source: NIH National Library of Medicine URL: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

Whitepaper: A Framework for the Initial Antimicrobial Evaluation of 1-Benzyl-1,2,4-triazole

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for therapeutic development. The 1,2,4-triazole nucleus is a well-established pharmacophore, particularly in the realm of antifungal agents, but its derivatives also exhibit a wide spectrum of biological activities, including antibacterial and anticancer properties[1][2]. This technical guide presents a structured, rationale-driven framework for conducting the initial antimicrobial investigations of a specific derivative, 1-Benzyl-1,2,4-triazole. We outline a two-phase experimental approach, beginning with a qualitative broad-spectrum screening via the Kirby-Bauer disk diffusion assay, followed by a quantitative determination of potency using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, self-validating protocols but also the scientific causality behind critical experimental choices, from medium selection to data interpretation. Our objective is to furnish a robust and reproducible methodology for the foundational assessment of novel triazole-based compounds.

Introduction: The Scientific Imperative

The Global Challenge of Antimicrobial Resistance

The proliferation of multidrug-resistant (MDR) pathogens represents a formidable threat to global public health. The waning efficacy of existing antibiotic and antifungal arsenals has created a critical need for new antimicrobial agents that operate via novel mechanisms or can overcome established resistance pathways[3]. The exploration of heterocyclic compounds, such as triazoles, offers a promising avenue for the discovery of next-generation therapeutics[1][3].

The Triazole Class: A Mechanistic Overview

Triazole-based compounds are synthetic molecules characterized by a five-membered ring containing three nitrogen atoms[3][4]. Their most prominent success has been in antifungal therapy. The primary mechanism of action for antifungal triazoles, such as fluconazole and itraconazole, is the targeted inhibition of a crucial fungal enzyme: the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51)[5][6][7].

This enzyme is essential for the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane[8][9]. By binding to and inhibiting CYP51, triazoles disrupt the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors[9][10]. The resulting altered membrane exhibits increased permeability and compromised integrity, ultimately leading to fungistatic or fungicidal effects[6][11]. While this is the canonical mechanism, some research also suggests that electron transfer and the generation of reactive oxygen species may contribute to their multifaceted action[8].

Rationale for Investigating this compound

The 1,2,4-triazole scaffold is a versatile platform for chemical modification. The addition of different substituents can significantly alter the compound's biological activity spectrum[12][13]. The introduction of a benzyl group, as in this compound, is a strategic choice. The benzyl moiety can enhance lipophilicity, potentially improving cell membrane penetration, and can engage in various non-covalent interactions (e.g., π–π stacking) with biological targets[12]. Structure-activity relationship studies on other 1,2,4-triazole derivatives have indicated that a benzyl group at the N4 position can confer potent activity against Gram-positive bacteria[12]. Given the known antifungal potential of the triazole core and the possibility of antibacterial activity from the benzyl substitution, a comprehensive initial investigation against a diverse panel of microbial pathogens is scientifically justified.

Core Mechanistic Hypothesis

The initial investigation is predicated on the hypothesis that this compound will exhibit antifungal activity by inhibiting the ergosterol biosynthesis pathway, a mechanism shared with established triazole drugs[3][14]. The presence of the benzyl group further suggests the potential for antibacterial activity, the mechanism of which remains to be elucidated but may involve different targets.

Caption: Hypothesized mechanism of this compound action on the fungal ergosterol pathway.

Synthesis of this compound

For the purposes of this investigation, this compound can be synthesized via established methods. A common route involves the reaction of 1-methyl-1,2,4-triazole with benzyl bromide in a suitable solvent like toluene under reflux conditions[15]. The resulting triazolium salt is then processed to yield the target compound. Purity and structural confirmation must be rigorously established using techniques such as NMR spectroscopy and mass spectrometry before proceeding with biological assays.

Phase 1: Preliminary Antimicrobial Screening (Qualitative)

Objective

The primary goal of this phase is to rapidly and efficiently assess the broad-spectrum antimicrobial activity of this compound. This qualitative screen helps identify which classes of microorganisms (e.g., Gram-positive bacteria, Gram-negative bacteria, yeast) are susceptible, thereby guiding the more resource-intensive quantitative assays in Phase 2.

Methodology: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a standardized, culture-based test used to evaluate the effectiveness of antimicrobial agents[16][17]. The principle involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a specific bacterium or fungus[18][19]. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" will form around the disk where growth is prevented[16][19]. The diameter of this zone provides a qualitative measure of the agent's efficacy[16].

Detailed Experimental Protocol: Disk Diffusion

-

Preparation of Test Agent Disks:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable sterile solvent (e.g., DMSO). Causality Note: The solvent must be chosen for its ability to dissolve the compound without possessing intrinsic antimicrobial activity at the concentration used. A solvent-only control disk is mandatory to validate this.

-

Aseptically apply a precise volume (e.g., 20 µL) of the stock solution onto sterile blank paper disks (6 mm diameter).

-

Allow the disks to dry completely in a biological safety cabinet to ensure the solvent evaporates.

-

-

Inoculum Preparation:

-

From a pure, 18-24 hour culture of the test microorganism, select 3-5 isolated colonies.

-

Transfer these colonies into a tube containing 4-5 mL of sterile saline (0.85%) or a suitable broth[16].

-

Vortex the suspension to ensure homogeneity.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard[20]. Causality Note: Standardizing the inoculum to approximately 1.5 x 10⁸ CFU/mL is critical for reproducibility and ensures that the resulting lawn of growth is confluent but not overly dense, which could obscure the zones of inhibition[16][21].

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of growth. Rotate the plate approximately 60° and repeat the streaking two more times[17][22]. Causality Note: MHA is the standard medium for routine susceptibility testing of non-fastidious bacteria because it has good reproducibility and is low in inhibitors that can interfere with certain antibiotics[18][23]. For fungi like Candida albicans, Sabouraud Dextrose Agar may be used.

-

-

Disk Placement and Incubation:

-

Using sterile forceps, place the prepared this compound disk onto the inoculated agar surface. Gently press the disk to ensure complete contact[22].

-

Place a solvent-only disk as a negative control and a disk with a known antibiotic/antifungal (e.g., Ampicillin for bacteria, Fluconazole for yeast) as a positive control.

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours (for bacteria) or 24-48 hours (for yeast)[20].

-

-

Data Collection:

-

After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers[16].

-

Caption: Standardized workflow for the Kirby-Bauer Disk Diffusion Assay.

Data Interpretation and Presentation

The results are recorded as the diameter of the inhibition zone. While this method is primarily qualitative, a larger zone of inhibition generally suggests greater susceptibility of the microorganism to the test agent.

Table 1: Hypothetical Disk Diffusion Screening Results for this compound (100 µ g/disk )

| Test Microorganism | Type | Zone of Inhibition (mm) | Positive Control (Agent) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive Bacteria | 18 | Ampicillin (10 µg) | 25 |

| Escherichia coli | Gram-negative Bacteria | 7 | Ampicillin (10 µg) | 19 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 6 (No inhibition) | Ciprofloxacin (5 µg) | 28 |

| Candida albicans | Yeast (Fungus) | 22 | Fluconazole (25 µg) | 28 |

Note: Data are hypothetical and for illustrative purposes only.

Phase 2: Quantitative Susceptibility Testing

Objective

Following the identification of susceptible strains in Phase 1, the objective of Phase 2 is to quantify the potency of this compound. This is achieved by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period[24].

Methodology: Broth Microdilution Assay

The broth microdilution method is a standardized and widely used technique for determining MIC values[23][25]. It involves challenging a standardized inoculum of the microorganism with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate[20][26]. This format allows for efficient testing of multiple concentrations simultaneously.

Detailed Experimental Protocol: Broth Microdilution

-

Plate Preparation:

-

Prepare a stock solution of this compound at a concentration at least 10 times the highest desired test concentration[26].

-

In a 96-well microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.

-

Add 100 µL of the prepared compound stock solution (at twice the highest final concentration) to well 1.

-

Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10[27]. Causality Note: This serial dilution creates a logarithmic concentration gradient, which is essential for precisely identifying the MIC breakpoint. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

-

Inoculum Preparation:

-

Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard as described in section 4.3.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well[20].

-

-

Plate Inoculation and Incubation:

-

Add 50 µL of the final diluted inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the compound concentrations by half to their final test concentrations.

-

Add 50 µL of sterile broth (without inoculum) to well 12 to serve as a sterility control[24].

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours (for bacteria) or 24-48 hours (for yeast)[20].

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity (a sign of microbial growth). A microplate reader can also be used to measure absorbance (e.g., at 600 nm) for a more objective reading[27].

-

The MIC is the lowest concentration of this compound in which there is no visible growth (the well appears clear)[20][24]. The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 5. benchchem.com [benchchem.com]

- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. altmeyers.org [altmeyers.org]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

- 16. benchchem.com [benchchem.com]

- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 22. asm.org [asm.org]

- 23. mdpi.com [mdpi.com]

- 24. Broth Microdilution | MI [microbiology.mlsascp.com]